(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal
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Overview
Description
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is an organic compound that features a silyl ether functional group. This compound is often used in organic synthesis due to its unique reactivity and stability. The presence of the tert-butyl(diphenyl)silyl group provides steric protection, making it a valuable intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal typically involves the protection of a hydroxyl group using tert-butyl(diphenyl)silyl chloride. The reaction is carried out in the presence of a base such as imidazole or pyridine, which facilitates the formation of the silyl ether. The aldehyde group is then introduced through oxidation of the corresponding alcohol using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale protection and oxidation reactions. The use of continuous flow reactors can enhance the efficiency and scalability of these processes, ensuring consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The silyl ether group can be substituted with other protecting groups or functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, PCC, Dess-Martin periodinane.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Imidazole, pyridine, tert-butyl(diphenyl)silyl chloride.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various silyl-protected intermediates.
Scientific Research Applications
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is utilized in several scientific research applications:
Chemistry: As a protected intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes and alcohols.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of fine chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal involves its reactivity as an aldehyde and a silyl ether. The aldehyde group can participate in nucleophilic addition reactions, while the silyl ether group provides steric protection, preventing unwanted side reactions. This dual functionality makes it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
- (5S)-5-{[tert-Butyldimethylsilyl]oxy}hexanal
- (5S)-5-{[tert-Butylmethoxysilyl]oxy}hexanal
- (5S)-5-{[tert-Butylphenylsilyl]oxy}hexanal
Uniqueness
(5S)-5-{[tert-Butyl(diphenyl)silyl]oxy}hexanal is unique due to the presence of the diphenyl groups attached to the silyl ether. These groups provide additional steric hindrance, enhancing the stability of the compound and making it particularly useful in reactions where selective protection is required.
Properties
CAS No. |
185749-17-1 |
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Molecular Formula |
C22H30O2Si |
Molecular Weight |
354.6 g/mol |
IUPAC Name |
(5S)-5-[tert-butyl(diphenyl)silyl]oxyhexanal |
InChI |
InChI=1S/C22H30O2Si/c1-19(13-11-12-18-23)24-25(22(2,3)4,20-14-7-5-8-15-20)21-16-9-6-10-17-21/h5-10,14-19H,11-13H2,1-4H3/t19-/m0/s1 |
InChI Key |
BKVKFFINIXHUHI-IBGZPJMESA-N |
Isomeric SMILES |
C[C@@H](CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Canonical SMILES |
CC(CCCC=O)O[Si](C1=CC=CC=C1)(C2=CC=CC=C2)C(C)(C)C |
Origin of Product |
United States |
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